MRS2690

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

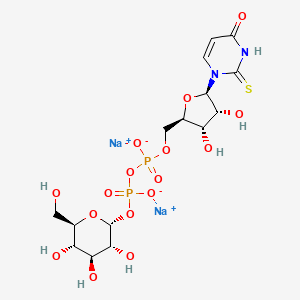

Molecular Formula |

C15H22N2Na2O16P2S |

|---|---|

Molecular Weight |

626.3 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H24N2O16P2S.2Na/c18-3-5-8(20)10(22)12(24)14(31-5)32-35(27,28)33-34(25,26)29-4-6-9(21)11(23)13(30-6)17-2-1-7(19)16-15(17)36;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,25,26)(H,27,28)(H,16,19,36);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |

InChI Key |

TYVFMVSNSGMZPA-QBNUFUENSA-L |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

MRS2690: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the P2Y14 receptor and the subsequent intracellular signaling cascades. The information presented is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the P2Y14 receptor. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this compound's effects, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action: P2Y14 Receptor Agonism

This compound exerts its biological effects by selectively binding to and activating the P2Y14 receptor.[1] The P2Y14 receptor is endogenously activated by nucleotide sugars, most notably UDP-glucose.[1] this compound has been shown to be a more potent agonist than the natural ligand.

The P2Y14 receptor is a member of the Gi/o family of GPCRs.[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins, initiating a cascade of intracellular events.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound on the P2Y14 receptor.

Table 1: Potency of this compound at the P2Y14 Receptor

| Parameter | Value | Reference |

| EC50 | 49 nM |

EC50 (Half maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal possible response in in vitro assays.

Table 2: Comparative Potency of P2Y14 Receptor Agonists

| Agonist | Relative Potency | Reference |

| This compound | ~7-fold higher than UDP-glucose | |

| UDP-glucose | Endogenous Agonist | [1] |

Key Signaling Pathways Activated by this compound

Activation of the P2Y14 receptor by this compound triggers several key intracellular signaling pathways:

Inhibition of Adenylyl Cyclase

As a Gi-coupled receptor, the primary signaling event following P2Y14 activation is the inhibition of adenylyl cyclase. The activated Gαi subunit directly binds to and inhibits this enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3][4]

Activation of the MAPK/ERK Pathway

This compound treatment leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2).[2] This activation is sensitive to pertussis toxin, confirming its dependence on the Gi protein. The Gβγ subunits released upon receptor activation are thought to mediate this effect, likely through a cascade involving Src and Ras.

Intracellular Calcium Mobilization

Activation of the P2Y14 receptor by agonists can induce an increase in intracellular calcium concentration ([Ca2+]i).[5][6][7] While P2Y14 is primarily Gi-coupled, this calcium response is also pertussis toxin-sensitive, suggesting it is mediated by the Gβγ subunits activating Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores like the endoplasmic reticulum.

Rho GTPase Activation

Studies with the endogenous P2Y14 agonist UDP-glucose have demonstrated the activation of the small GTPase RhoA.[5] This process is also dependent on the Gi pathway and is crucial for cellular processes such as chemotaxis. It is anticipated that this compound, as a potent P2Y14 agonist, will also induce RhoA activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium.

Workflow:

Protocol:

-

Cell Culture: Plate cells (e.g., HEK293) stably or transiently expressing the human P2Y14 receptor in black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Krebs buffer) and then incubate with a calcium-sensitive fluorescent dye, such as Fura-2-AM, in the same buffer for 30-60 minutes at 37°C.[8]

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Utilize a fluorescence plate reader with automated injection capabilities to add the this compound solutions to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission) before and after the addition of this compound.[8]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK1/2.[9]

Workflow:

Protocol:

-

Cell Treatment: Culture P2Y14-expressing cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST) and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[10][11][12] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.[9]

RhoA Activation Assay (Pull-down)

This assay is used to measure the activation of RhoA by quantifying the amount of GTP-bound RhoA.[13][14][15]

Workflow:

Protocol:

-

Cell Stimulation: Treat P2Y14-expressing cells with this compound for the desired time.

-

Cell Lysis: Lyse the cells in a Rho activation assay lysis buffer and clarify the lysates by centrifugation.

-

Pull-down: Incubate the cell lysates with agarose (B213101) beads coupled to the Rho-binding domain (RBD) of Rhotekin.[13] The RBD of Rhotekin specifically binds to the active, GTP-bound form of RhoA.

-

Washing and Elution: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using a primary antibody that recognizes RhoA. The intensity of the RhoA band corresponds to the amount of active RhoA in the original cell lysate.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the P2Y14 receptor. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of targeting this receptor in various diseases, including inflammatory and immune disorders. The mechanism of action of this compound is centered on the activation of the Gi-coupled P2Y14 receptor, leading to the inhibition of adenylyl cyclase, activation of the MAPK/ERK pathway, mobilization of intracellular calcium, and activation of Rho GTPases. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the development of novel P2Y14 receptor modulators.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor | ID: c534fw86s | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Rho Activation Assays [cellbiolabs.com]

MRS2690 as a P2Y14 Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS2690, a potent and selective agonist for the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, is a promising therapeutic target due to its involvement in immune responses, inflammation, and cellular migration.[1][2][3][4] This document details the chemical properties of this compound, its pharmacological profile, and its effects on key signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound and the P2Y14 receptor are provided to facilitate further research and drug development efforts.

Introduction to this compound and the P2Y14 Receptor

The P2Y14 receptor, also known as GPR105, is a member of the P2Y family of purinergic receptors.[1] Unlike other P2Y receptors that are activated by nucleotides like ATP and ADP, the P2Y14 receptor is uniquely activated by UDP-sugars, with UDP-glucose being a key endogenous agonist.[1][2] This receptor is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades, including the MAPK and RhoA pathways.[1][5]

This compound is a synthetic analog of UDP-glucose that has been identified as a potent and selective agonist of the P2Y14 receptor.[6] Its enhanced potency and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the P2Y14 receptor.

Chemical and Pharmacological Properties of this compound

Chemical Properties

| Property | Value | Reference |

| Chemical Name | Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4'-methylthio)uridin-5''-yl] ester disodium (B8443419) salt | [7][8] |

| Molecular Formula | C15H22N2Na2O16P2S | [7][8][9] |

| Molecular Weight | 626.33 g/mol | [7][8][9] |

| Purity | ≥98% (HPLC) | [7][8][9] |

| Storage | Store at -20°C | [7][8][9] |

| Solubility | Water | [6] |

Pharmacological Profile

This compound exhibits high potency and selectivity for the human P2Y14 receptor. Its pharmacological characteristics are summarized in the table below.

| Parameter | Agonist | Value | Cell Line | Assay Type | Reference |

| EC50 | This compound | 49 nM | Recombinant | Functional Assay | [6] |

| UDP-glucose | ~343 nM | Recombinant | Functional Assay | [6] | |

| Ki | This compound | 340 ± 40 nM | P2Y14R-CHO | Fluorescent Ligand Binding | [10] |

| UDP | 630 ± 30 nM | P2Y14R-CHO | Fluorescent Ligand Binding | [10] | |

| UDP-glucose | 2.23 ± 0.2 µM | P2Y14R-CHO | Fluorescent Ligand Binding | [10] |

Selectivity Profile: this compound is highly selective for the P2Y14 receptor. In a study by Barrett et al., the antagonist PPTN showed no activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors at a concentration of 1 µM, highlighting the distinct pharmacology of the P2Y14 receptor.[11] While direct quantitative selectivity data for this compound across all other P2Y receptors is not readily available in the search results, its widespread use as a selective P2Y14 agonist in the literature underscores its specificity.

P2Y14 Receptor Signaling Pathways

Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gi protein pathway.

The primary signaling events following P2Y14 receptor activation are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]

-

Activation of MAPK Pathway: P2Y14 receptor activation has been shown to induce the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[1]

-

Activation of RhoA: The Gβγ subunits of the Gi protein can activate Rho guanine (B1146940) nucleotide exchange factors (GEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates downstream effectors like Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangement and cell migration.[4]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound at the P2Y14 receptor.

Intracellular Calcium Mobilization Assay

While the P2Y14 receptor is primarily Gi-coupled, it can induce calcium mobilization, likely through the Gβγ subunits activating phospholipase C (PLC) or through coupling to promiscuous G proteins like Gα16 or chimeric Gαqi.[3][5]

Protocol:

-

Cell Culture:

-

Seed HEK293 or CHO cells stably expressing the human P2Y14 receptor (and a promiscuous G protein like Gα16 if necessary) into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well.

-

Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (2 µM Fura-2 AM, 0.02% Pluronic F-127 in HBSS with 20 mM HEPES).[12][13]

-

Aspirate the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.[12]

-

Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader capable of dual-wavelength excitation.

-

Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Add this compound at various concentrations (typically ranging from 1 nM to 10 µM) using the instrument's automated injection system.

-

Record the fluorescence ratio (F340/F380) for at least 3 minutes to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio (Δ(F340/F380)) by subtracting the baseline from the peak response.

-

Plot the Δ(F340/F380) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

cAMP Accumulation Assay

This assay directly measures the functional consequence of P2Y14 receptor's coupling to Gi, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Protocol (using HTRF):

-

Cell Preparation and Stimulation:

-

Harvest P2Y14-expressing cells (e.g., CHO-K1) and resuspend them in stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX) at a density of 4 x 10^5 cells/mL.[14][15]

-

Dispense 5 µL of the cell suspension into a 384-well white plate.[16]

-

Add 5 µL of this compound at various concentrations (2x final concentration).

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of forskolin (an adenylyl cyclase activator) at a final concentration of 1-10 µM to all wells except the negative control.

-

Incubate for 30 minutes at room temperature.[16]

-

-

Cell Lysis and Detection:

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).[17]

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to induce the directional migration of neutrophils, a key physiological response mediated by the P2Y14 receptor.

Protocol (using a Boyden chamber/Transwell system):

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., with Polymorphprep™).

-

Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10 mM HEPES and 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

-

-

Chemotaxis Assay Setup:

-

Place Transwell® inserts with a 3-5 µm pore size polycarbonate membrane into the wells of a 24-well plate.[18]

-

Add 600 µL of RPMI 1640 with 10 mM HEPES and 0.5% BSA containing various concentrations of this compound (e.g., 10 nM - 10 µM) to the lower chamber.[19] Use medium without agonist as a negative control.

-

Add 100 µL of the neutrophil suspension (2 x 10^5 cells) to the upper chamber of each Transwell insert.[19]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 90 minutes.[20]

-

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells. This can be done by:

-

Direct cell counting using a hemocytometer.

-

Using a cell viability assay that measures ATP content (e.g., CellTiter-Glo®), which correlates with cell number.[21]

-

Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence.

-

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the negative control.

-

Plot the chemotactic index against the logarithm of the this compound concentration.

-

RhoA Activation Assay

This assay is used to confirm that this compound-induced P2Y14 receptor activation leads to the activation of the small GTPase RhoA.

References

- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 7. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. biomol.com [biomol.com]

- 10. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hellobio.com [hellobio.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. resources.tocris.com [resources.tocris.com]

- 20. criver.com [criver.com]

- 21. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

MRS2690: A Technical Guide to its Function as a P2Y14 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and neuropathic pain. This technical guide provides a comprehensive overview of the molecular function of this compound, its mechanism of action, and its utility as a research tool. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in laboratory settings.

Core Function and Mechanism of Action

This compound is a structural analog of uridine (B1682114) 5'-diphosphoglucose (UDP-glucose), an endogenous agonist of the P2Y14 receptor. However, this compound exhibits a significantly higher potency.[1] Its primary function is to bind to and activate the P2Y14 receptor, which belongs to the Gi/o family of GPCRs.[2]

Upon activation by this compound, the P2Y14 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Additionally, activation of the P2Y14 receptor by this compound can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[2] Furthermore, this compound has been shown to induce an increase in intracellular calcium concentration.[2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and interpretation.

| Parameter | Value | Receptor/System | Reference |

| EC50 | 49 nM | Human P2Y14 Receptor | [1] |

| Relative Potency | ~7-fold higher than UDP-glucose | Human P2Y14 Receptor | [1] |

| Binding Affinity (Ki) | Not explicitly reported. Can be determined via competitive radioligand binding assay using [3H]UDP. | Human P2Y14 Receptor | [3] |

Key Signaling Pathways

Activation of the P2Y14 receptor by this compound triggers multiple downstream signaling pathways. The primary Gi-coupled pathway and the subsequent activation of the MAPK cascade are depicted below.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of this compound.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP.

Workflow Diagram:

Protocol:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing the human P2Y14 receptor in appropriate media.

-

Cell Plating: Seed cells into 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with serum-free media and pre-incubate with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulation: Add a known concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and incubate for an additional 10-15 minutes at 37°C.

-

Lysis and Measurement: Terminate the reaction by adding lysis buffer. Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the concentration-response curve and calculate the IC50 value for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium upon P2Y14 receptor activation by this compound.

Workflow Diagram:

Protocol:

-

Cell Culture and Plating: Plate P2Y14-expressing cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.

-

Data Analysis: Plot the concentration-response curve of the peak fluorescence change and calculate the EC50 value.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay assesses the effect of this compound on the release of β-hexosaminidase, a marker of mast cell degranulation.

Workflow Diagram:

Protocol:

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in 24- or 96-well plates.

-

Sensitization (Optional): For studies involving antigen-induced degranulation, sensitize the cells with an appropriate IgE overnight.

-

Treatment: Wash the cells and incubate with varying concentrations of this compound, with or without an antigen, for a defined period (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Centrifuge the plate and carefully collect the supernatant. Lyse the remaining cells in the wells with a detergent-containing buffer.

-

Enzyme Assay: In a separate plate, incubate aliquots of the supernatant and cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Stop the reaction and measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release as (supernatant activity / (supernatant activity + lysate activity)) x 100.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 as an indicator of MAPK pathway activation by this compound.

Workflow Diagram:

Protocol:

-

Cell Culture and Starvation: Culture P2Y14-expressing cells to near confluence and then serum-starve overnight to reduce basal ERK1/2 phosphorylation.

-

Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

In Vivo Applications and Therapeutic Potential

While direct in vivo studies using this compound are limited due to its nature as a research tool, studies with P2Y14 receptor antagonists provide strong evidence for the receptor's role in various disease models. The pro-inflammatory and pro-nociceptive effects observed upon P2Y14 activation suggest that agonists like this compound can be valuable for inducing and studying these pathological states in vitro and in ex vivo tissue preparations. For instance, this compound has been shown to elicit concentration-dependent contraction of porcine coronary arteries.[4]

Conversely, the use of P2Y14 receptor antagonists has demonstrated efficacy in animal models of inflammatory and neuropathic pain, highlighting the therapeutic potential of inhibiting this receptor.[5] Therefore, this compound serves as a critical tool to elucidate the physiological and pathophysiological roles of the P2Y14 receptor, thereby aiding in the development of novel therapeutics targeting this pathway.

Conclusion

This compound is an indispensable pharmacological tool for researchers investigating the P2Y14 receptor. Its high potency and selectivity allow for the precise interrogation of P2Y14-mediated signaling pathways and their roles in inflammation, immunity, and pain. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of purinergic signaling and its therapeutic implications.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pa2online.org [pa2online.org]

- 5. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MRS2690 and its Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2690, a potent and selective agonist for the P2Y14 purinergic receptor. This document details the core signaling pathways activated by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for studying its effects. The information herein is intended to support further research and drug development efforts targeting the P2Y14 receptor.

Core Concepts: this compound and the P2Y14 Receptor

This compound is a synthetic analog of UDP-glucose and is distinguished by its high potency and selectivity as an agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins.[1] Its activation initiates a signaling cascade that plays a crucial role in various physiological and pathophysiological processes, particularly in the immune system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the P2Y14 receptor.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 49 nM | Stably expressed human P2Y14 receptor | |

| ~74 nM (for UDP) | P2Y14-HEK293 cells | [2] | |

| ~33 nM (for UDP) | P2Y14-CHO cells | [2] | |

| ~29 nM (for UDP) | P2Y14-C6 glioma cells | [2] | |

| Ki | ~3-fold higher than UDPG with N188A mutant | N/A | [3] |

Note: Direct Ki value for this compound was not available in the searched literature. The provided data indicates a relative binding affinity compared to the endogenous agonist UDP-glucose (UDPG) in a mutant receptor.

Core Signaling Pathways of this compound

Activation of the P2Y14 receptor by this compound triggers a primary signaling pathway through the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This primary event initiates a cascade of downstream effects, including the activation of the small GTPase RhoA, which is critical for cytoskeletal rearrangements necessary for processes such as neutrophil chemotaxis.[4]

Furthermore, P2Y14 receptor activation has been shown to induce the phosphorylation of MAP kinases, specifically ERK1/2, and to cause the mobilization of intracellular calcium.[1][5]

P2Y14 Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y14 receptor.

Materials:

-

Membrane preparations from cells expressing the P2Y14 receptor (e.g., HEK293-P2Y14)

-

Radioligand (e.g., [3H]UDP)[6]

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add membrane preparation, a fixed concentration of radioligand, and varying concentrations of this compound or buffer (for total and non-specific binding, respectively).

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[7][8][9][10]

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Cells expressing the P2Y14 receptor (e.g., HEK293-P2Y14, CHO-P2Y14, C6-P2Y14)[2]

-

This compound

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.[2][11][12][13]

Intracellular Calcium Mobilization Assay

This assay detects changes in intracellular calcium levels upon P2Y14 receptor activation.

Materials:

-

Cells expressing the P2Y14 receptor

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[14]

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium and load the cells with the dye solution.

-

Incubate for approximately 60 minutes at 37°C to allow for dye uptake and de-esterification.[14]

-

Wash the cells with assay buffer to remove extracellular dye.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

-

Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence readings (Ex/Em ~490/525 nm).

-

Analyze the data to determine the dose-dependent increase in intracellular calcium concentration.[15][16][17][18]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to induce directed migration of neutrophils.

Materials:

-

Isolated human neutrophils

-

This compound (as chemoattractant)

-

Boyden chamber apparatus with microporous membrane (e.g., 5 µm pores)[19]

-

Assay medium (e.g., serum-free RPMI)

-

Cell staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Resuspend the purified neutrophils in assay medium.

-

Place varying concentrations of this compound in the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add a suspension of neutrophils to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for approximately 1-2 hours to allow for cell migration.[19]

-

After incubation, remove the membrane, fix, and stain it.

-

Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

-

Quantify the chemotactic response as a function of this compound concentration.[3][19][20][21][22]

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for characterizing a novel GPCR agonist like this compound and the logical relationship of the key signaling events.

Experimental Workflow for Agonist Characterization

Logical Relationship of Signaling Events

References

- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. login.medscape.com [login.medscape.com]

- 4. Cross-talk between Rho GTPases and PI3K in the neutrophil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gi-Dependent Cell Signaling Responses of the Human P2Y14 Receptor in Model Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. hellobio.com [hellobio.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. abcam.com [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 20. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

Discovery and development of MRS2690

An In-depth Technical Guide to MRS2690: A Potent P2Y14 Receptor Agonist

Introduction

This technical guide provides a comprehensive overview of this compound, a key chemical probe for studying purinergic signaling. Initially inquired as a P2Y6 receptor agonist, it is crucial to clarify that scientific literature consistently identifies this compound as a potent and selective agonist for the P2Y14 receptor.[1][2] This document will detail its discovery, pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization, all centered on its activity at the P2Y14 receptor.

Discovery and Development

This compound was developed as part of structure-activity relationship (SAR) studies on analogues of uridine (B1682114) 5'-diphosphoglucose (UDP-glucose), the endogenous agonist for the P2Y14 receptor. The goal was to create more potent and stable tools to investigate the function of this receptor. This compound, a UDP-glucose analogue, emerged from these efforts displaying significantly higher potency than the natural ligand. Its chemical name is diphosphoric acid 1-alpha-d-glucopyranosyl ester 2-[(4'-methylthio) uridin-5″-yl].[3]

Pharmacological Data

This compound is characterized by its high potency at the human P2Y14 receptor. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Receptor/System | Reference |

| EC50 | 49 nM | Human P2Y14 Receptor | [1] |

| Potency vs UDP-glucose | ~7-fold higher | Human P2Y14 Receptor | |

| Relative Potency Order | This compound > UDP > UDP-glucose | P2Y14 Receptor | [3] |

Signaling Pathways

The P2Y14 receptor, a member of the P2Y12-like subfamily, primarily couples to the Gi/o family of G-proteins.[2][4] Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular events.

-

Gi Protein Activation : Binding of this compound to the P2Y14 receptor leads to the activation of pertussis toxin-sensitive Gi proteins.[4][5]

-

Downstream Effectors :

-

Adenylyl Cyclase Inhibition : A primary signaling response for Gi-coupled receptors is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4]

-

RhoA Activation : In human neutrophils and HL60 cells, P2Y14 receptor activation promotes robust, concentration-dependent activation of RhoA, a small GTPase involved in cytoskeleton rearrangement and cell motility.[5] This process is mediated by Gβγ subunits activating phosphoinositide 3-kinase (PI-3-kinase).[5]

-

MAP Kinase Activation : The P2Y14 receptor can stimulate Mitogen-Activated Protein (MAP) kinase signaling pathways, including the phosphorylation of ERK1/2.[4][6] This activation is also pertussis toxin-sensitive.[4]

-

Calcium Mobilization : While Gi is the primary partner, P2Y14 can also signal through Gβγ subunits to activate Phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[4][6] This is often studied in cell lines engineered to express chimeric G-proteins like Gαq/i to directly link Gi activation to a calcium readout.[4]

-

Caption: P2Y14 receptor signaling cascade initiated by this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro assays.

Calcium Mobilization Assay in Engineered Cell Lines

This is a common functional assay to measure G-protein-coupled receptor (GPCR) activation. Since the native P2Y14 receptor couples to Gi, which does not directly cause calcium release, cell lines are often co-transfected with a chimeric G-protein (e.g., Gαq/i) that links Gi activation to the Gq pathway and subsequent calcium mobilization.

-

Cell Line : HEK293 cells transiently or stably co-expressing the human P2Y14 receptor and a chimeric G-protein such as Gαq/i or Gα16.[4]

-

Methodology :

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

After loading, the dye is removed, and cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is established.

-

This compound is added at various concentrations, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.

-

Data are typically normalized to the maximum response and plotted as a concentration-response curve to determine the EC50 value.[6]

-

RhoA Activation Assay

This assay measures the direct activation of the small GTPase RhoA, a key downstream effector of P2Y14 signaling in immune cells.[5]

-

Cell Line : Differentiated HL60 cells or isolated human neutrophils.[5]

-

Methodology :

-

Cells are serum-starved and then stimulated with this compound for a short period (e.g., 1-5 minutes).

-

The reaction is stopped by lysing the cells in a Rho activation lysis buffer.

-

Lysates are clarified by centrifugation.

-

An aliquot of the supernatant is incubated with a Rho-GTP binding protein fused to an affinity tag (e.g., Rhotekin-RBD beads) to pull down the active, GTP-bound form of RhoA.

-

The beads are washed to remove non-specifically bound proteins.

-

The pulled-down, active RhoA is eluted from the beads and analyzed by SDS-PAGE and Western blotting using a RhoA-specific antibody.

-

Total RhoA in the initial lysates is also measured as a loading control.

-

The intensity of the bands is quantified to determine the fold-increase in RhoA activation compared to unstimulated controls.

-

Caption: Workflow for a typical calcium mobilization assay.

Conclusion

This compound is an indispensable pharmacological tool for probing the function of the P2Y14 receptor. As a potent and selective agonist, it has been instrumental in delineating the Gi-mediated signaling pathways of its target, including the regulation of adenylyl cyclase, RhoA, and MAP kinases. The experimental protocols detailed herein represent standard methods for quantifying its activity and exploring its downstream cellular effects. This guide provides researchers and drug development professionals with a foundational understanding of this compound's properties and its application in the study of purinergic signaling.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidetopharmacology.org [guidetopharmacology.org]

An In-depth Technical Guide to P2Y14 Receptor Activation by MRS2690

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] It is specifically classified under the Gi-coupled P2Y12-like subfamily.[1][3] The receptor is endogenously activated by uridine (B1682114) diphosphate (B83284) (UDP) and various UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[1][3][4][5] P2Y14R is expressed in numerous tissues, with prominent levels in immune and inflammatory cells like neutrophils and mast cells, as well as in epithelial cells, adipocytes, and the brain.[4][6][7] Its activation is implicated in a range of physiological and pathophysiological processes, including immune responses, inflammation, cell migration, and metabolic regulation.[3][6][8][9]

MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor.[10][11] As an analogue of UDP-glucose, it serves as a critical pharmacological tool for elucidating the receptor's signaling pathways and physiological functions.[3][11] This guide provides a comprehensive technical overview of P2Y14R activation by this compound, focusing on quantitative data, signaling mechanisms, and detailed experimental protocols.

Data Presentation: Quantitative Analysis of P2Y14 Agonists

The potency and efficacy of this compound compared to endogenous ligands are critical for experimental design and data interpretation.

Table 1: Potency and Efficacy of P2Y14 Receptor Agonists

| Agonist | Potency (EC50) | Relative Potency | Cell System/Assay | Source |

| This compound | 49 nM | ~7-fold higher than UDP-glucose | Not specified | [10][12] |

| UDP-glucose | ~343 nM (inferred) | Reference | Not specified | [10] |

| UDP | More potent than UDP-glucose | 5-fold more potent than UDP-glucose | P2Y14-HEK293, C6 glioma, CHO cells / cAMP assay | [4] |

Table 2: Binding Affinity of Ligands to P2Y14 Receptor

| Ligand | Affinity (KD) | Cell System/Assay | Source |

| [³H]UDP | 10 nM | Membranes from HEK cells expressing P2Y14 / Radioligand binding assay | [13] |

P2Y14 Receptor Signaling Pathways

Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gi alpha subunit and the Gβγ dimer.

Primary Gi-Mediated Pathway: The canonical signaling pathway for P2Y14R involves the Gi protein.[1][3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][14] This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA).[14] This pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gi proteins.[4]

Other Signaling Pathways: Beyond cAMP inhibition, P2Y14R activation can trigger other important signaling cascades:

-

MAPK Pathway: P2Y14R activation can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2. This response is also pertussis toxin-sensitive, indicating it is downstream of Gi activation.[4][15]

-

RhoA Activation: In human neutrophils, UDP-glucose has been shown to promote the robust activation of the small GTPase RhoA, which is crucial for cytoskeleton rearrangement and cell migration (chemotaxis).[16]

-

Intracellular Calcium (Ca²⁺) Mobilization: While P2Y14R is primarily Gi-coupled, its activation can lead to an increase in intracellular Ca²⁺.[4][17] This is often studied in engineered cell systems where the receptor is co-expressed with a chimeric Gαq/i protein, which redirects the Gi-coupled signal to the Gq pathway, activating phospholipase C (PLC) and subsequent Ca²⁺ release from intracellular stores.[4] In some native cells, this Ca²⁺ response is pertussis toxin-sensitive, suggesting it may be mediated by the Gβγ subunits of the Gi protein activating PLC.[4][18]

Experimental Protocols

Detailed methodologies are essential for the accurate study of P2Y14R activation.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay is widely used to screen for compounds that modulate GPCR activity by measuring changes in intracellular calcium levels.[19] For Gi-coupled receptors like P2Y14, this often requires co-expression of a chimeric G protein.

-

Objective: To measure the increase in intracellular Ca²⁺ concentration following P2Y14R activation by this compound.

-

Materials:

-

HEK293 or COS-7 cells transiently or stably co-expressing the human P2Y14 receptor and a chimeric Gαq/i protein.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and other test compounds.

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with automated injection.[19]

-

-

Protocol:

-

Cell Plating: Seed the engineered cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye solution in assay buffer for 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition & Measurement: Place the plate into the FLIPR instrument. Record a baseline fluorescence reading. The instrument's integrated pipettor then adds this compound (or other compounds) to the wells, and fluorescence is continuously monitored in real-time to detect the transient increase in intracellular Ca²⁺.[19][20]

-

-

Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.

cAMP Accumulation Assay

This assay directly measures the canonical output of Gi-coupled receptor activation.

-

Objective: To quantify the inhibition of adenylyl cyclase activity by measuring the decrease in forskolin-stimulated cAMP levels.

-

Materials:

-

P2Y14R-expressing cells (e.g., HEK293, C6 glioma).[4]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Protocol:

-

Cell Culture: Culture P2Y14R-expressing cells to near confluency.

-

Pre-incubation: Pre-incubate cells with various concentrations of this compound for a short period (e.g., 15 minutes).

-

Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).[21]

-

Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection kit.

-

-

Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the amount produced by forskolin alone. Data are used to generate a concentration-inhibition curve and calculate the IC50 value for the agonist.

Radioligand Binding Assay

This assay determines the affinity of ligands for the P2Y14 receptor.

-

Objective: To measure the binding affinity (KD or Ki) of this compound by competing with a radiolabeled ligand.

-

Materials:

-

Protocol:

-

Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of [³H]UDP, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[13]

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]

-

-

Data Analysis: The amount of radioactivity on the filters represents the amount of bound [³H]UDP. The data are used to generate a competition curve, from which the Ki value for this compound can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is an invaluable tool for probing the function of the P2Y14 receptor. Its high potency and selectivity allow for precise investigation of the receptor's role in cellular processes.[10][11] Through its primary Gi-mediated inhibition of adenylyl cyclase and modulation of other key pathways like MAPK and RhoA, P2Y14R activation by this compound can influence a wide array of physiological responses, particularly in the context of immunity and inflammation.[4][16] The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the complex biology of the P2Y14 receptor and evaluate its potential as a therapeutic target for various diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. genecards.org [genecards.org]

- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2RY14 - Wikipedia [en.wikipedia.org]

- 8. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 11. pa2online.org [pa2online.org]

- 12. resources.tocris.com [resources.tocris.com]

- 13. researchgate.net [researchgate.net]

- 14. cAMP cascade (PKA, Epac, adenylyl cyclase, Gi, and phosphodiesterases) regulates myelin phagocytosis mediated by complement receptor-3 and scavenger receptor-AI/II in microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. P2Y14 receptor is functionally expressed in satellite glial cells and mediates interleukin-1β and chemokine CCL2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective coupling of type 6 adenylyl cyclase with type 2 IP3 receptors mediates direct sensitization of IP3 receptors by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MRS2693 and P2Y6 G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y6 receptor, a G-protein coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP), is a significant target in drug discovery due to its involvement in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission. This technical guide provides a comprehensive overview of MRS2693, a selective P2Y6 receptor agonist, and the intricate signaling pathways it modulates. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute robust experimental plans targeting the P2Y6 receptor.

MRS2693: A Selective P2Y6 Receptor Agonist

Initially, it is crucial to clarify the identity of the selective P2Y6 agonist that is the focus of this guide. While the topic initially mentioned MRS2690, this compound is a potent P2Y14 receptor agonist. The correct and selective agonist for the P2Y6 receptor is MRS2693 .

Quantitative Data for MRS2693

The following table summarizes the available quantitative data for MRS2693, providing key metrics for its activity at the human P2Y6 receptor.

| Parameter | Value | Receptor Subtype | Comments |

| EC50 | 0.015 µM (15 nM) | Human P2Y6 | Displays no significant activity at other P2Y subtypes.[1] |

| Ki | Not Reported | - | A definitive binding affinity (Ki) value for MRS2693 at the P2Y6 receptor has not been prominently reported in the surveyed literature. |

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by agonists like MRS2693 initiates a cascade of intracellular signaling events through its coupling to heterotrimeric G proteins. The P2Y6 receptor primarily couples to the Gq/11 and G12/13 families of G proteins, leading to the activation of distinct downstream effector pathways.

Gq/11 Signaling Pathway

The canonical signaling pathway for the P2Y6 receptor involves its coupling to Gαq/11 proteins. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

References

Pharmacological Profile of MRS2690: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS2690 is a synthetic nucleotide analogue that has been identified as a potent and selective agonist for the P2Y14 receptor. A 2-thiouracil (B1096) derivative of uridine (B1682114) 5'-diphosphoglucose (UDP-glucose), it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y14 receptor.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, functional activity, downstream signaling pathways, and the experimental protocols used for its characterization.

Receptor Profile and Potency

This compound is distinguished by its high potency at the human P2Y14 receptor. It demonstrates significantly greater potency than the endogenous agonist, UDP-glucose.[3] The compound's activity is consistently observed across various cellular and tissue-based assays, confirming its role as a robust P2Y14 agonist.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Value | Species/System | Notes | Reference(s) |

| Target Receptor | P2Y14 | Human | G-protein coupled receptor (GPCR) | [4][5] |

| Action | Potent Agonist | - | Activates the P2Y14 receptor | [3][6] |

| EC₅₀ | 49 nM | Recombinant systems | - | [3][6] |

| Relative Potency | ~7-fold > UDP-glucose | Recombinant systems | More potent than the primary endogenous agonist. | [3] |

| Relative Potency | ~6-fold > UDP-glucose | Porcine Pulmonary Artery | Demonstrated in functional tissue contraction assays. | [7] |

Signaling Pathways

The P2Y14 receptor, the target of this compound, is a member of the Gi/o family of G-protein-coupled receptors.[4][8] Activation of this receptor by this compound initiates a cascade of intracellular signaling events characteristic of Gi/o coupling. These pathways are critical in mediating the cellular responses attributed to P2Y14 activation, such as immune cell chemotaxis and inflammatory responses.

The primary signaling pathways activated by this compound include:

-

Inhibition of Adenylyl Cyclase: As a Gi-coupled receptor, P2Y14 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[4]

-

Intracellular Calcium (Ca²⁺) Mobilization: Receptor activation stimulates Ca²⁺ release from intracellular stores. This effect is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.[4]

-

MAP Kinase Activation: this compound stimulates the phosphorylation and activation of mitogen-activated protein (MAP) kinases, such as ERK1/2. This pathway is also pertussis toxin-sensitive.[4][9]

-

RhoA Activation: In immune cells like neutrophils, this compound promotes the activation of the small GTPase RhoA, leading to cytoskeleton rearrangement and enhanced cell migration (chemotaxis).[10]

Experimental Protocols & Methodologies

The pharmacological profile of this compound has been elucidated through a variety of in vitro assays. Below are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration in cells expressing the P2Y14 receptor.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable host cells are transiently or stably transfected with a plasmid encoding the human P2Y14 receptor.

-

Dye Loading: Cells are seeded in a multi-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffered saline solution.

-

Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of this compound at various concentrations.

-

Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time. Dose-response curves are generated to calculate the EC₅₀ value.

RhoA Activation Assay (GTPase Pull-Down)

This assay is used to determine if this compound activates the small GTPase RhoA, which is critical for cell motility.

-

Cell Culture and Treatment: Differentiated HL-60 cells, which endogenously express the P2Y14 receptor, are serum-starved and then stimulated with this compound for a short period (e.g., 1-5 minutes).[10]

-

Lysis: Cells are lysed in a buffer containing inhibitors to preserve the GTP-bound state of RhoA.

-

Pull-Down: Cell lysates are incubated with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin-RBD). This domain specifically binds to the active, GTP-bound form of RhoA.

-

Western Blotting: The beads are washed, and the bound proteins are eluted and resolved by SDS-PAGE. The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody.

-

Analysis: An increase in the amount of RhoA pulled down in this compound-treated cells compared to control cells indicates RhoA activation.

Mast Cell Degranulation Assay

This functional assay assesses the downstream physiological effect of P2Y14 activation by this compound in mast cells.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) mast cells, which endogenously express the P2Y14 receptor, are cultured in a multi-well plate.[4]

-

Stimulation: Cells are washed and then incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Supernatant Collection: After incubation, the supernatant is collected.

-

Enzyme Assay: The activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation, is measured in the supernatant. This is typically done by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the colorimetric product.

-

Analysis: The amount of β-hexosaminidase released is quantified and expressed as a percentage of the total cellular content (determined by lysing the cells). This provides a measure of the degranulation response.[4]

Conclusion

This compound is a cornerstone tool for studying P2Y14 receptor pharmacology. Its high potency and selectivity enable precise investigation of the receptor's role in various physiological processes, particularly within the immune system. The well-defined signaling pathways and established experimental protocols provide a solid foundation for future research and potential therapeutic development targeting the P2Y14 receptor.

References

- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

- 7. ovid.com [ovid.com]

- 8. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidetopharmacology.org [guidetopharmacology.org]

- 10. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS2690: A Technical Guide for Purinergic Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Use of MRS2690 as a Research Tool for the P2Y14 Receptor.

Introduction

This compound is a potent and selective synthetic agonist for the P2Y14 purinergic receptor, a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars like UDP-glucose.[1] This guide provides a comprehensive overview of this compound, its pharmacological properties, and its application as a research tool to investigate P2Y14 receptor signaling and function. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental designs.

Core Properties of this compound

This compound is a 2-thiouridine (B16713) analogue of UDP-glucose.[2] Its chemical modification results in significantly higher potency at the human P2Y14 receptor compared to the endogenous agonist, UDP-glucose.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Diphosphoric acid 1-α-D-glucopyranosyl ester 2-(2-thiouridin-5''-yl) ester |

| Molecular Formula | C15H22N2Na2O16P2S |

| Molecular Weight | 626.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Water |

| Storage | Store at -20°C |

Pharmacological Data

This compound is characterized by its high potency and selectivity for the P2Y14 receptor. The following tables summarize the available quantitative data on its activity.

Table 2: Potency of this compound at the Human P2Y14 Receptor

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Inhibition | HEK293 | EC50 | 49 | [1] |

| Mast Cell Degranulation (β-hexosaminidase release) | RBL-2H3 | EC50 | 103 ± 18 | [2] |

| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | EC50 | 229 | [3] |

| Competition Binding (vs. N188A mutant) | - | Ki | 3-fold higher than WT | [4] |

Table 3: Comparative Potency of this compound and Endogenous P2Y14 Agonists

| Agonist | Potency Relative to UDP-glucose | Reference |

| This compound | ~7-fold higher potency | [1] |

| UDP-glucose | Endogenous agonist | [2] |

Signaling Pathways

The P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[2][6] Activation of the P2Y14 receptor by this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Downstream of G protein activation, the P2Y14 receptor also stimulates the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2, p38, and JNK.[2][7]

In engineered cell systems, where the P2Y14 receptor is co-expressed with a chimeric G protein like Gαqi5, its activation can be redirected to the Gαq pathway, resulting in the mobilization of intracellular calcium.[8] This provides a convenient readout for high-throughput screening assays.

References

- 1. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.tocris.com [resources.tocris.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Detecting degranulation via hexosaminidase assay [protocols.io]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of the P2Y6 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of in vitro assays for the study of the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP). The P2Y6 receptor is involved in various physiological and pathophysiological processes, including inflammation and cell migration, making it a potential therapeutic target.[1][2] This document outlines the signaling pathways associated with P2Y6 activation and provides comprehensive protocols for key in vitro functional assays, including calcium mobilization and inositol (B14025) phosphate (B84403) accumulation.

Important Note on MRS2690: Initial interest in this compound may be linked to the P2Y receptor family; however, it is crucial to note that this compound is a potent and selective agonist for the P2Y14 receptor , not the P2Y6 receptor.[3][4][5] Published data indicates an EC50 value of 49 nM for this compound at the P2Y14 receptor. Therefore, the following protocols are designed for the characterization of P2Y6 receptor agonists in general, such as the endogenous ligand UDP, and are not directly applicable for studying the P2Y6 activity of this compound, which is not its primary target.

P2Y6 Receptor Signaling Pathways

The P2Y6 receptor primarily couples to Gq/11 and Gα12/13 proteins to initiate downstream signaling cascades.[1][2]

-